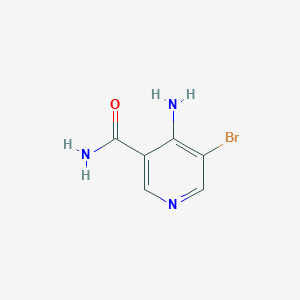

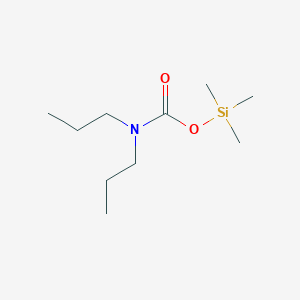

![molecular formula C10H11N3O3 B11885996 Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyridine gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat beinhaltet typischerweise die Reaktion von 2-Oxo-1,2,3,4-tetrahydropyridin-5-carboxylaten mit Hydrazin. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend cyclisiert, um das gewünschte Pyrazolopyridinderivat zu bilden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Optimierung der Reaktionsbedingungen für die großtechnische Synthese beinhalten, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können zu Hydroderivaten führen.

Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, gängige Reagenzien sind jedoch Halogene, Alkylierungsmittel und Acylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxoderivaten führen, während die Reduktion zu Hydroderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird wegen seines Potenzials als Pharmakophor im Wirkstoffdesign untersucht, insbesondere wegen seiner entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.

Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Materialwissenschaften: Es wird auf sein Potenzial für die Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungswegen beteiligt sind, und so entzündungshemmende Wirkungen ausüben .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylate

- 1H-pyrazolo[3,4-b]pyridin-Derivate

Einzigartigkeit

Ethyl-1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Ethylestergruppe und das Vorhandensein einer Methylgruppe an der 1-Position unterscheiden es von anderen ähnlichen Verbindungen, was möglicherweise zu einzigartigen Wechselwirkungen mit biologischen Zielstrukturen und einer unterschiedlichen Reaktivität bei chemischen Umwandlungen führt.

Eigenschaften

IUPAC Name |

ethyl 1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-11-9-6(8(7)14)5-12-13(9)2/h4-5H,3H2,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTWDNLANTZVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)

![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)

![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)